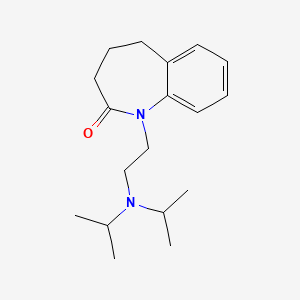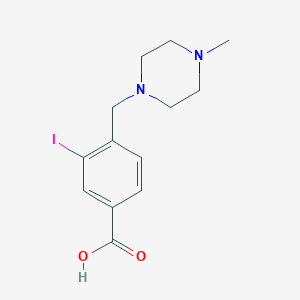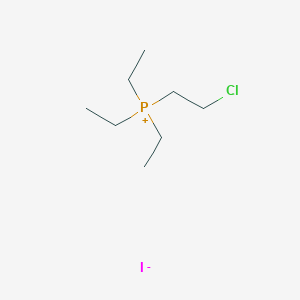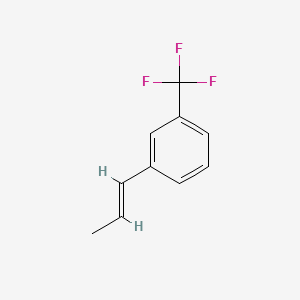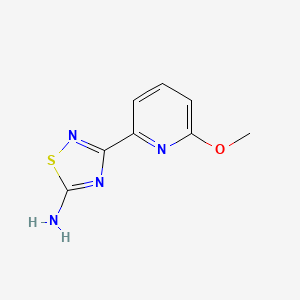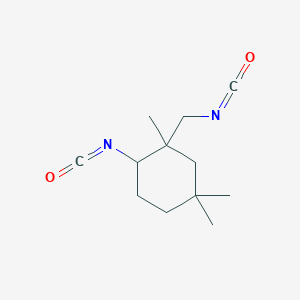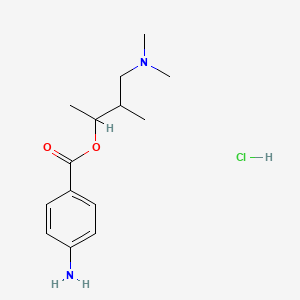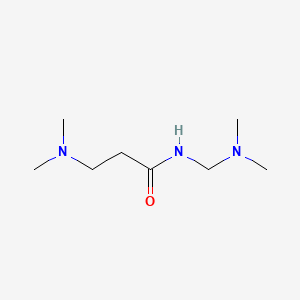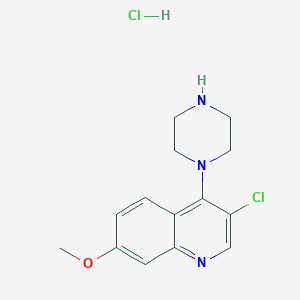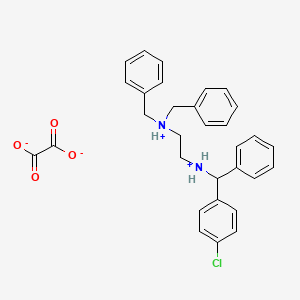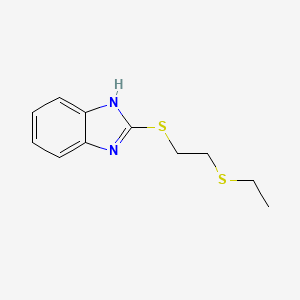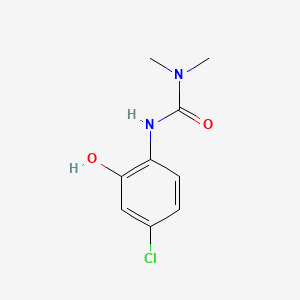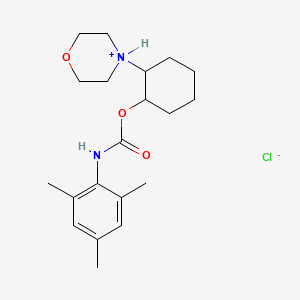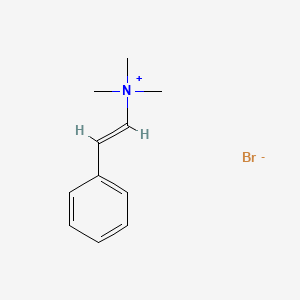
Trimethyl(2-phenylvinyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: The major products include phenylvinyl ketones or aldehydes.
Reduction: The major products are phenylvinyl alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.
Uniqueness
Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.
Properties
CAS No. |
5395-28-8 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
trimethyl-[(E)-2-phenylethenyl]azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |
InChI Key |
QFOUCGJCUTWNJC-RRABGKBLSA-M |
Isomeric SMILES |
C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |
Canonical SMILES |
C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


